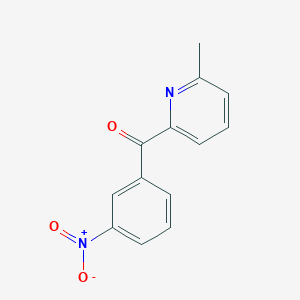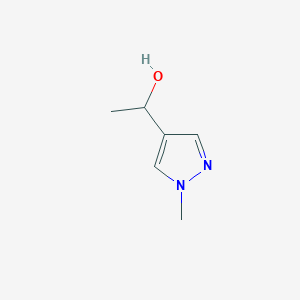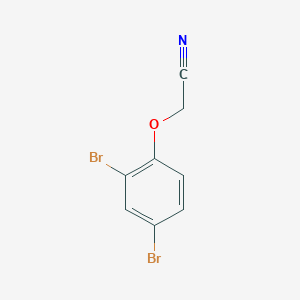
2,3-二氯-5-碘吡啶
概述
描述
2,3-Dichloro-5-iodopyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry and organic synthesis. It serves as a versatile intermediate for the construction of more complex molecules, particularly in the synthesis of compounds with potential pharmacological activities. The presence of multiple halogens on the pyridine ring makes it a valuable substrate for various cross-coupling reactions, which can lead to a diverse array of substituted pyridines.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 2,3-dichloro-5-iodopyridine, often involves halogen dance reactions, as described in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of 2-chloro-3-iodopyridine, a closely related compound, has been achieved through diazotization and iodination from 2-chloro-3-pyridinamine with a high yield, suggesting potential synthetic routes for 2,3-dichloro-5-iodopyridine .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,3-dichloro-5-iodopyridine is not directly reported, the structural characteristics of similar halogenated pyridines have been studied. For instance, the crystal structures of rare-earth complexes with halogenated ligands have been characterized, revealing insights into halogen bonding and other supramolecular interactions . These studies can provide a foundation for understanding the molecular geometry and electronic distribution in halogenated pyridines.
Chemical Reactions Analysis
The reactivity of halogenated pyridines like 2,3-dichloro-5-iodopyridine towards nucleophiles has been explored. For example, 2,3,5,6-tetrachloro-4-iodopyridine reacts with various nucleophiles, with regioselectivity depending on the nature of the nucleophile . This suggests that 2,3-dichloro-5-iodopyridine may also exhibit selective reactivity, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichloro-5-iodopyridine can be inferred from related compounds. For instance, the synthesis and characterization of 3,5-dichloro-2,6-difluoro-4-iodopyridine provide information on the potential reactivity and stability of the compound . The presence of multiple halogens is likely to influence the compound's boiling point, solubility, and reactivity in various chemical reactions.
Relevant Case Studies
Case studies involving the use of halogenated pyridines in the synthesis of complex molecules are numerous. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the utility of such compounds in medicinal chemistry . Additionally, the design of iodinated bipyridines as transthyretin fibrillogenesis inhibitors showcases the application of halogenated pyridines in drug discovery .
科学研究应用
功能化和反应性
2,3-二氯-5-碘吡啶,以及相关化合物,在各种化学反应中显示出显著的反应性和选择性。例如,根据结构和反应剂的不同,它会在特定位置发生去质子化反应。这种特性对于创造具有在制药和材料科学中应用的多样有机化合物很有用。Marzi等人(2001年)探索了二氯吡啶的选择性功能化,展示了该化合物在进行化学转化时的灵活性(Marzi, Bigi, & Schlosser, 2001)。
吡啶衍生物的合成
2,3-二氯-5-碘吡啶是合成各种吡啶衍生物的关键中间体。这些衍生物在药物化学中具有潜在的应用,例如药物发现。例如,Banks等人(1977年)展示了从二氯和二氟-碘吡啶开始合成各种吡啶化合物,突出了该化合物在创造有价值的化学中间体中的作用(Banks, Haszeldine, & Phillips, 1977)。
药物化学中的构建块
有效修改2,3-二氯-5-碘吡啶使其成为药物化学中有价值的构建块。其衍生物可用于开发新药物和诊断辅助工具。Xie等人(2012年)描述了一种有效的碘化吡啶衍生物的方法,这在医学应用中很重要(Xie et al., 2012)。
创新的合成途径
该化合物的反应性促进了对新型合成途径的探索。例如,Perdomo Rivera等人(2019年)使用了一种相关化合物溴三氯碘吡啶来合成非对称炔基吡啶。这些化合物具有有趣的紫外/可见光吸收和发射性能,可在开发新材料或生物成像中具有价值(Perdomo Rivera et al., 2019)。
作用机制
Target of Action
It’s known that halogenated pyridines, such as 2,3-dichloro-5-iodopyridine, are often used in the synthesis of various organic compounds, including polymers . These compounds can interact with a variety of biological targets depending on the specific structures they are incorporated into.
Mode of Action
The mode of action of 2,3-Dichloro-5-iodopyridine is largely dependent on the context of its use. As a halogenated pyridine, it can participate in various chemical reactions. For instance, it can undergo halogen dance reactions, a type of rearrangement reaction where a halogen atom moves from one position to another on a heterocyclic system . This property allows for selective functionalization of certain positions in a given heterocyclic system, which can be further transformed into other functional groups and substituents .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of various organic compounds, including polymers . The resulting compounds can potentially interact with various biochemical pathways depending on their specific structures.
Pharmacokinetics
A related compound, 2,3-dichloro-5-iodopyridine, is reported to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that 2,3-Dichloro-5-iodopyridine may have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
As a halogenated pyridine, it can participate in various chemical reactions to form a variety of organic compounds, including polymers . The resulting compounds can potentially have various molecular and cellular effects depending on their specific structures.
Action Environment
The action of 2,3-Dichloro-5-iodopyridine can be influenced by various environmental factors. For instance, the halogen dance reactions it can participate in are typically induced by organic lithium bases . Additionally, the synthesis of organic compounds using 2,3-Dichloro-5-iodopyridine can be influenced by factors such as temperature, solvent, and the presence of catalysts
安全和危害
未来方向
属性
IUPAC Name |
2,3-dichloro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFSZAXOOQKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619554 | |
| Record name | 2,3-Dichloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-iodopyridine | |
CAS RN |
97966-01-3 | |
| Record name | 2,3-Dichloro-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97966-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)





